UNII-248XGV85VU
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Description
“9,11beta-Dichloro-16beta-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate” is a chemical compound with the molecular formula C28H36Cl2O6 . It is also known as “BECLOMETHASONE DIPROPIONATE IMPURITY O” according to the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) .
Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 622.3±55.0 °C at 760 mmHg, and a flash point of 186.6±30.5 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .Scientific Research Applications
Structural Analysis and Pharmaceutical Formulation
- Structural Analysis : The structure of 9α,21-dichloro-11β,17α-dihydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate monohydrate, a closely related compound, has been studied, revealing its triclinic symmetry and hydrogen bonding patterns. These structural insights are crucial for pharmaceutical formulations (Müller, 2015).
Drug Metabolism and Pharmacokinetics
- Hydrolysis in Human Lung : The hydrolysis rate of cyclomethasone, a derivative, was studied in human lung slices, indicating a slower hydrolysis rate compared to beclomethasone 17,21-dipropionate. This difference could be due to the varying affinities and activities of tissue esterases or transport rates in the esterase sites (Ronca-Testoni, 1983).
Pharmacological Activities
- Androgenic and Anti-androgenic Effects : Certain progesterone derivatives, including those with similar structural features to the query compound, have been studied for their androgenic and anti-androgenic effects, indicating the potential of these compounds in hormonal therapies (Cabeza et al., 1999).
Synthesis and Chemical Properties
- Synthesis of Derivatives : Research into the synthesis of various derivatives, including fluorinated 3β-hydroxypregn-5-en-20-one derivatives, is essential for developing new pharmaceutical compounds. These studies provide insights into chemical reactions and potential new drug candidates (Pataki & Jensen, 1976).
Stability and Degradation Studies
- Degradation Products in Plasma : Research on the degradation of beclomethasone dipropionate in human plasma has led to the identification of new compounds formed during degradation, offering insights into the stability and metabolism of related steroidal compounds (Foe et al., 1998).
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9,11-dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36Cl2O6/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(31)10-11-25(17,4)27(19,30)21(29)14-26(20,28)5/h10-11,13,16,19-21H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGZTKOCRREDQF-XYWKZLDCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)C)OC(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)Cl)C)C)OC(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36Cl2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14527-61-8 |
Source
|
Record name | 9,11beta-Dichloro-16beta-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,11.BETA.-DICHLORO-16.BETA.-METHYL-3,20-DIOXOPREGNA-1,4-DIENE-17,21-DIYL DIPROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248XGV85VU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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